molecular formula C17H13Cl2NO2S B443122 3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide CAS No. 312938-94-6

3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B443122
CAS No.: 312938-94-6
M. Wt: 366.3g/mol
InChI Key: RMMYJYMNRQVQMW-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, chlorinated phenyl groups, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chlorinated phenyl groups and the carboxamide functional group. Common reagents used in these reactions include chlorinating agents, methoxy-substituted phenyl compounds, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
  • 3-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide

Uniqueness

Compared to similar compounds, 3-Chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

312938-94-6

Molecular Formula

C17H13Cl2NO2S

Molecular Weight

366.3g/mol

IUPAC Name

3-chloro-N-(5-chloro-2-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13Cl2NO2S/c1-9-3-5-11-14(7-9)23-16(15(11)19)17(21)20-12-8-10(18)4-6-13(12)22-2/h3-8H,1-2H3,(H,20,21)

InChI Key

RMMYJYMNRQVQMW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)Cl

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)Cl

Origin of Product

United States

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